(3-Fluoro-1,2-phenylene)dimethanol
Overview
Description
“(3-Fluoro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 . It is used in research and development .
Synthesis Analysis
The synthesis of “(3-Fluoro-1,2-phenylene)dimethanol” involves various methods. One of the most common approaches includes the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-1,2-phenylene)dimethanol” consists of a benzene ring conjugated to a propanoic acid . The compound is part of the phenylpropanoic acids, which are compounds whose structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
The chemical reactions involving “(3-Fluoro-1,2-phenylene)dimethanol” are diverse. For instance, it has been used in the synthesis of a fluorescent amphiphilic block-polymer with OPM (benzo[c][1,2,5] thiadiazole-4,7-diylbis(4,1-phenylene)) dimethanol as the core . The polymer segments (poly-caprolactone and polyethylene glycol) were modified to form polymeric micelles with robust fluorescence characteristics .Physical And Chemical Properties Analysis
“(3-Fluoro-1,2-phenylene)dimethanol” has a molecular weight of 156.15 and is stored in a dry room at room temperature . The boiling point is not specified . The compound’s physical and chemical properties can be influenced by changing solvent polarity .Scientific Research Applications
Electrochemistry and Battery Technology :
- Lithium bis[3-fluoro-1,2-benzenediolato(2-)O,O']borate, a compound related to (3-Fluoro-1,2-phenylene)dimethanol, has been studied for its potential in lithium battery electrolytes. It was found to enhance conductivity in solutions, making it a candidate for lithium batteries (Barthel et al., 1996).
Polymer Synthesis :
- Research into poly[(1,2-dimethyldiphenyldisilanylene)phenylenes], synthesized through the electrolytic reduction of related compounds in 1,2-dimethoxyethane, has explored their potential in various applications (Kunai et al., 1994).
Molecular Engineering and Photophysical Properties :
- The study of molecular rotors with fluorinated phenylene rotators has provided insights into polymorphism and isomorphism in these molecules, which can have implications for their use in molecular electronics and materials science (Rodríguez‐Molina et al., 2013).
Optical and Luminescent Properties :
- Research on fluorine-substituted poly(1,4-phenylene vinylenes) has revealed their potential in light-emitting diode (LED) applications due to their unique light-emitting properties. These polymers have been found to exhibit shifts in emission spectra, which is significant for developing new types of LEDs (Gurge et al., 1997).
High-Performance Polymers :
- Novel arylene ether polymers with high glass-transition temperatures and solubility in various organic solvents have been developed using monomers related to (3-Fluoro-1,2-phenylene)dimethanol. These polymers are promising for applications requiring high thermal stability and optical transparency (Huang et al., 2007).
Photoluminescent Polymers :
- Segmented oligo-polyphenylenevinylene copolymers with photoluminescent properties have been synthesized, showing potential for use in optoelectronic applications (Sierra & Lahti, 2004).
Safety And Hazards
properties
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXMLIVNXZKEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593415 | |
Record name | (3-Fluoro-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-1,2-phenylene)dimethanol | |
CAS RN |
160485-42-7 | |
Record name | (3-Fluoro-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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